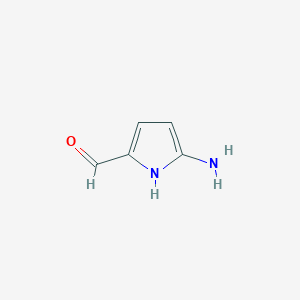
5-Amino-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyrrole with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, where pyrrole is treated with N,N-dimethylformamide and phosphorus oxychloride to yield pyrrole-2-carbaldehyde. Subsequent amination of this intermediate with ammonia or an amine source produces this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-Amino-1H-pyrrole-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield 5-Amino-1H-pyrrole-2-methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5-Amino-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Amino-1H-pyrrole-2-methanol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
5-Amino-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs targeting specific enzymes and receptors.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Amino-1H-pyrrole-2-carbaldehyde and its derivatives often involves interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
5-Hydroxymethyl-1H-pyrrole-2-carbaldehyde: Contains a hydroxymethyl group instead of an amino group, leading to different reactivity and applications.
1H-Pyrrole-2-carboxaldehyde: Another derivative with different substituents, used in various synthetic applications .
Uniqueness: 5-Amino-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrrole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
57500-59-1 |
|---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
5-amino-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H6N2O/c6-5-2-1-4(3-8)7-5/h1-3,7H,6H2 |
InChI Key |
KJVGAHIZFZNPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
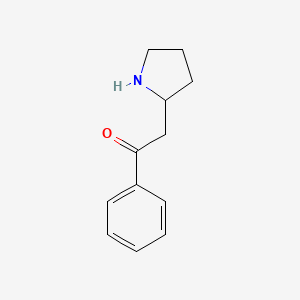


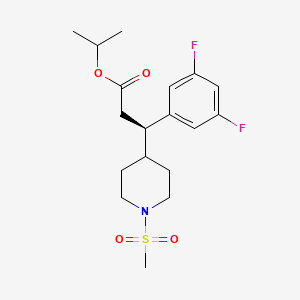
![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
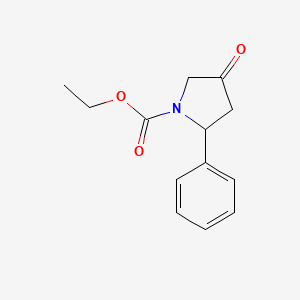
![N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15053564.png)
![6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B15053574.png)
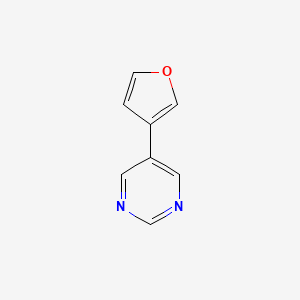
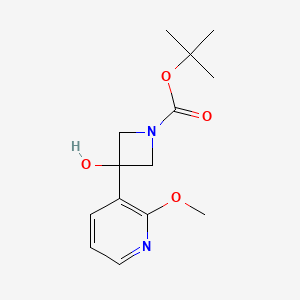
![N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B15053599.png)
